ナファモスタットメシル酸塩
概要
説明
ナファモスタットメシル酸塩は、抗凝固作用で知られる合成セリンプロテアーゼ阻害剤です。 主に膵炎の治療や血液透析中の抗凝固剤として使用されます 。 ナファモスタットメシル酸塩は、抗ウイルス性および抗癌性も示しています 。
科学的研究の応用
Nafamostat Mesylate has a wide range of scientific research applications:
作用機序
Safety and Hazards
将来の方向性
Nafamostat mesylate has been identified as a potential therapy for COVID-19 . Clinical trials in Japan and Korea have begun . A study aimed to explore the optimal dosage of Nafamostat mesylate during continuous kidney replacement therapy in critically ill patients . Another study evaluated the anticancer effects of nafamostat mesylate on neuroblastoma cells .
生化学分析
Biochemical Properties
Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, and pancreatic proteases . It also inhibits the activation of protease-activated receptors (PARs) . The mechanism of action of nafamostat mesylate is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .
Cellular Effects
Nafamostat mesylate has been shown to inhibit the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts . It has an anti-inflammatory effect in vitro .
Molecular Mechanism
Nafamostat mesylate exerts its effects at the molecular level by inhibiting several serine proteases including thrombin . It acts as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form . This results in the apparent observed inhibition of the target protein .
Temporal Effects in Laboratory Settings
Nafamostat mesylate is characterized by its short half-life . In a study conducted on critically ill patients undergoing continuous kidney replacement therapy, it was observed that there was no dose-response relationship between the dose of nafamostat mesylate and the filter life during the therapy .
Dosage Effects in Animal Models
In a study conducted on Syrian Golden hamsters, it was found that intranasal dosing of nafamostat mesylate at 5 mg/kg twice daily was able to prevent the airborne transmission of SARS-CoV-2 from infected to uninfected hamsters .
Metabolic Pathways
Nafamostat mesylate is mainly hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol . The main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are inactive protease inhibitors .
Transport and Distribution
It is known that nafamostat mesylate is mainly hydrolyzed in the human liver cytosol .
準備方法
ナファモスタットメシル酸塩は、さまざまな方法で合成することができます。 一般的な方法の1つは、4-グアニジノ安息香酸と6-アミジノ-2-ナフトールの反応によるものです 。 別の方法では、4-グアニジノベンゾイルクロリドと6-アミジノ-2-ナフトールからナファモスタットを合成します 。 工業生産方法では、有害な試薬や条件を最小限に抑えながら、高収率と高純度を実現するために、反応条件を最適化することに重点を置いています 。
化学反応の分析
ナファモスタットメシル酸塩は、加水分解やセリンプロテアーゼの阻害など、いくつかのタイプの化学反応を起こします。 肝臓のカルボキシエステラーゼと長鎖アシルCoAヒドロラーゼによって加水分解され、主要な代謝物としてp-グアニジノ安息香酸と6-アミジノ-2-ナフトールが生成されます 。 これらの反応で使用される一般的な試薬には、塩化のためのメタンスルホン酸があります 。
科学研究への応用
ナファモスタットメシル酸塩は、幅広い科学研究の応用範囲を持っています。
類似化合物との比較
ナファモスタットメシル酸塩は、カモスタットやガベキサートなどの他のセリンプロテアーゼ阻害剤と比較されることがよくあります。 3つの化合物はすべてセリンプロテアーゼを阻害しますが、ナファモスタットメシル酸塩は、その速効性と広範囲の阻害において独自です 。 類似の化合物には以下が含まれます。
カモスタット: 逆流性食道炎や慢性膵炎の治療に使用されます。
ガベキサート: 抗凝固剤として、および急性膵炎の治療に使用されます。
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Nafamostat mesylate involves several steps, including the protection of functional groups, coupling reactions, and deprotection. The overall strategy is to synthesize the mesylate salt of Nafamostat, which is the active pharmaceutical ingredient (API) of the drug.", "Starting Materials": [ "4-(4-Guanidinobenzoyloxy)benzoic acid", "Methanesulfonic acid", "N,N-Dimethylformamide (DMF)", "Triethylamine", "Thionyl chloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with thionyl chloride in DMF.", "Step 2: Protection of the guanidine group by reaction with methanesulfonic acid in DMF.", "Step 3: Coupling of the protected acid and guanidine derivatives using triethylamine in DMF to form the protected Nafamostat intermediate.", "Step 4: Deprotection of the carboxylic acid group by reaction with sodium hydroxide in ethanol.", "Step 5: Deprotection of the guanidine group by reaction with sodium hydroxide in water.", "Step 6: Formation of the mesylate salt by reaction with methanesulfonic acid in DMF.", "Step 7: Purification of the final product by crystallization." ] } | |
CAS番号 |
82956-11-4 |
分子式 |
C20H21N5O5S |
分子量 |
443.5 g/mol |
IUPAC名 |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4) |
InChIキー |
ZESSXQLDESEKGC-UHFFFAOYSA-N |
異性体SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
正規SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
外観 |
Assay:≥98%A crystalline solid |
ピクトグラム |
Health Hazard |
同義語 |
6'-amidino-2-naphthyl 4-guanidinobenzoate FUT 175 FUT-175 nafamostat nafamostat dihydrochloride nafamostat mesilate nafamostat mesylate nafamstat mesilate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nafamostat mesylate is a synthetic serine protease inhibitor. [, , , , , ] It exerts its effects by binding to and inhibiting various serine proteases, including transmembrane serine protease 2 (TMPRSS2). [, , ] This inhibition can interfere with viral entry into host cells, particularly in the case of coronaviruses like SARS-CoV-2, where TMPRSS2 plays a role in priming the spike protein. [, , ]
ANone: Nafamostat mesylate's inhibition of serine proteases can have several downstream effects:
- Antiviral activity: By inhibiting TMPRSS2, Nafamostat mesylate can hinder the entry of SARS-CoV-2 into host cells, potentially reducing viral replication. [, , ]
- Anticoagulant effects: Nafamostat mesylate can inhibit coagulation factors, including thrombin, leading to anticoagulant effects. [] This property makes it useful in treating conditions like disseminated intravascular coagulation (DIC). []
- Anti-inflammatory effects: Nafamostat mesylate may also modulate inflammatory responses, potentially by influencing cytokine production and inflammatory signaling pathways. [, ]
A: The molecular formula of Nafamostat mesylate is C19H21N7O2 • 2(CH4O3S). It has a molecular weight of 540.6 g/mol. []
A: Nafamostat mesylate functions primarily as an inhibitor rather than a catalyst. It does not directly catalyze reactions but instead blocks the activity of target enzymes. [, , , , , ]
A: Yes, molecular docking studies have investigated the interactions between Nafamostat mesylate and TMPRSS2. [] These studies provide insights into the binding mode and affinity of Nafamostat mesylate to its target. []
ANone: The provided research primarily focuses on Nafamostat mesylate itself, and detailed SAR studies exploring modifications to its structure are not included.
A: Nafamostat mesylate is known to be unstable in aqueous solutions. [, ] Formulations often employ strategies like lyophilization and the inclusion of stabilizers. Citric acid, organic buffer systems, and lecithin have been explored for their stabilizing properties. [, ] For instance, co-spray drying with lecithin and mannitol has been investigated for creating inhalable microparticles with enhanced stability. []
ANone: The research focuses primarily on clinical and pharmacological aspects. It does not delve into specific SHE regulations.
A: One study indicated that the bioavailability of Nafamostat mesylate in tablet form was approximately 25% higher than that of an oral solution. []
A: Researchers have used various cell lines, including Calu-3 (human lung epithelium-derived) and VeroE6/TMPRSS2 cells, to investigate the antiviral activity of Nafamostat mesylate against SARS-CoV-2. [, ]
ANone: Yes, Nafamostat mesylate has shown efficacy in preclinical animal models:
- Acute pancreatitis: Studies in dogs with acute pancreatitis demonstrated that continuous arterial infusion of Nafamostat mesylate through the superior mesenteric artery improved survival rates, though it did not significantly prevent bacterial translocation. []
- Spinal cord injury: In a rat model of spinal cord injury, Nafamostat mesylate administration led to improvements in functional recovery and a reduction in immune cell infiltration. []
ANone: The provided research does not provide specific information regarding the development of resistance to Nafamostat mesylate.
ANone: While the primary focus of the provided research is on the scientific aspects of Nafamostat mesylate, some adverse events are mentioned:
- Hyperkalemia: Nafamostat mesylate can lead to hyperkalemia, likely due to its inhibition of amiloride-sensitive sodium channels (ENaC) in the kidneys. [, , , ] This effect necessitates close monitoring of potassium levels, especially in patients with COVID-19 who may already be susceptible to potassium disturbances. []
- Anaphylaxis: Anaphylactic reactions to Nafamostat mesylate, while rare, have been reported in patients undergoing hemodialysis. [, ]
- Phlebitis: The administration of Nafamostat mesylate, particularly for extended periods, has been associated with an increased risk of phlebitis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。